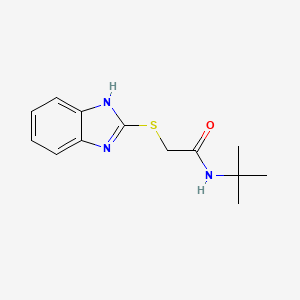

四氢-2-呋喃甲基4-(3-氯-4-甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢-3-喹啉羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Research on similar compounds, such as the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-beta]pyrrolo[1,2-alpha]quinoline-6a(7H)-carbonitrile, involves intramolecular cyclization in polar solvents, a method that could potentially apply to the target molecule (Verboom et al., 2010). Another relevant synthesis involves the Beckmann rearrangement in oximes of similar quinoline derivatives, indicating a potential pathway for introducing nitrogen-containing groups (Tolkunov et al., 2004).

Molecular Structure Analysis

Quinoline derivatives often exhibit complex molecular structures, with the potential for intramolecular interactions and conformational dynamics. For instance, the molecular structure and rearrangement of quinoline derivatives undergoing bromination and alkaline hydrolysis have been thoroughly studied, providing insights into the conformational stability and structural rearrangements that may be relevant to the target compound (Klásek et al., 2003).

Chemical Reactions and Properties

Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and electrophilic additions, depending on the functional groups present. For example, the reaction of similar quinoline derivatives with methyl iodide and hydrazine hydrate has been documented, indicating the potential reactivity of the nitrogen and sulfur atoms in the structure (Al-Taifi et al., 2016).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and functional groups. Studies on the synthesis and properties of similar compounds, such as the efficient synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, provide valuable information on the physical characteristics that could be expected for the target compound (Bänziger et al., 2000).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards various reagents, are critical for understanding their chemical behavior. Research on the reactions and transformations of partly hydrogenated quinoline derivatives offers insights into the chemical versatility and potential reactivity patterns that could be applicable to the target compound (Zubkov et al., 2010).

科学研究应用

合成方法

已探索了与四氢-2-呋喃甲基4-(3-氯-4-甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢-3-喹啉羧酸酯类似的化合物的有效合成方法。例如,一项研究报道了使用 Sonogashira 偶联反应,然后进行碘环化和随后的钯催化的交叉偶联反应,成功合成了喹喔啉衍生物 (Besharati-Seidani 等人,2016 年)。另一项研究合成了新型 1-烷氧基-1,4-二氢-4-氧代-3-喹啉羧酸,展示了它们作为抗菌剂的潜力 (Agui 等人,1977 年)。

化学性质和反应

各种研究都集中在相关喹啉衍生物的化学性质和反应上。其中一项研究涉及缩合吡啶碱的合成及其化学结构的探索 (Tolkunov 等人,1994 年)。此外,另一项研究探索了螺环丁烯喹喔啉的合成和环转化,深入了解了这些化合物的反应性和结构转化 (Kurasawa 等人,1984 年)。

在生物学研究中的应用

已经研究了几种喹啉衍生物的生物学应用。一项关于高价碘 (III) 介导的 2-甲氧基苯酚氧化乙酰氧化的研究提供了一种合成吲哚和喹啉衍生物的方法,暗示了它们在药物合成中的潜在用途 (Quideau 等人,2001 年)。另一项研究重点是合成为抗结核分枝杆菌的药物的喹喔啉-2-羧酸酯 1,4-二氧化物衍生物的合成和评估,突出了这些化合物的治疗潜力 (Jaso 等人,2005 年)。

催化和配体设计

在催化领域,已经开展了研究用于铑催化的官能化烯烃不对称氢化的具有叔丁基甲基膦基团的刚性 P-手性膦配体。这项研究提供了对不对称合成中新型配体的设计和应用的见解 (Imamoto 等人,2012 年)。

荧光传感器和激酶抑制剂

四氢-2-呋喃甲基4-(3-氯-4-甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢-3-喹啉羧酸酯及其类似物在开发荧光传感器和激酶抑制剂方面具有潜在应用。一项关于甲氧基取代的 TQEN 衍生物作为荧光锌传感器的研究说明了喹啉衍生物在生物传感中的潜力 (Mikata 等人,2006 年)。此外,发现新型喹啉衍生物作为 c-Met 激酶抑制剂证明了它们在癌症治疗中的适用性 (Li 等人,2013 年)。

属性

IUPAC Name |

oxolan-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClNO5/c1-13-20(23(27)30-12-15-5-4-10-29-15)21(14-8-9-19(28-2)16(24)11-14)22-17(25-13)6-3-7-18(22)26/h8-9,11,15,21,25H,3-7,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYLEOBGZZGQAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)Cl)C(=O)OCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)

![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)